3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a sulfonyl group attached to an azetidine ring, which is further connected to an oxazolidine-2,4-dione moiety. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, which is then further reacted with azetidine and oxazolidine-2,4-dione under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The azetidine and oxazolidine rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: A precursor in the synthesis of the target compound, known for its antibacterial properties.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have been studied for their enzyme inhibitory activity and potential therapeutic applications.
Uniqueness
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activity. The presence of both the azetidine and oxazolidine rings, along with the sulfonyl group, distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S/c17-13-8-23-14(18)16(13)9-6-15(7-9)24(19,20)10-1-2-11-12(5-10)22-4-3-21-11/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJWHRXYBBIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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